molecular formula C21H29N3O3S B11039167 4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11039167
M. Wt: 403.5 g/mol
InChI Key: HLZIIJNVFRWBEV-UHFFFAOYSA-N
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Description

4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepine derivatives

Preparation Methods

The synthesis of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction catalyzed by l-proline . This method involves the reaction of appropriate starting materials under mild conditions to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like l-proline to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anticancer agent due to its cytotoxic activity against various cancer cell lines . Additionally, it has potential applications in the development of new drugs with fewer side effects. In biology, it can be used as a tool to study cellular processes and molecular interactions. In industry, it may find applications in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-e][1,4]thiazepine derivatives, 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique structural features and biological activities Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives with different substituents on the phenyl ring or variations in the alkyl chain

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-butoxyphenyl)-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C21H29N3O3S/c1-4-7-12-27-16-10-8-14(9-11-16)19-18-20(22-17(25)13-28-19)24(23-21(18)26)15(5-2)6-3/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

HLZIIJNVFRWBEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(CC)CC

Origin of Product

United States

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